3-Bromo-2,6-difluoro-5-methylphenol

Description

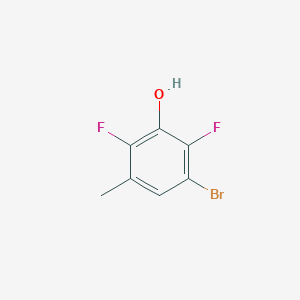

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-difluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-3-2-4(8)6(10)7(11)5(3)9/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYSLVVEXXRCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Sourcing and Synthetic Utility of 3-Bromo-2,6-difluoro-5-methylphenol

Executive Summary

3-Bromo-2,6-difluoro-5-methylphenol is a highly specialized halogenated building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates (specifically kinase inhibitors and PROTAC linkers).[1][2] Its substitution pattern—combining a nucleophilic phenol, electrophilic bromine, and metabolic-blocking fluorine atoms—makes it a high-value scaffold for Structure-Activity Relationship (SAR) tuning.[1][2]

Current Market Status:

-

Availability: Scarce / Make-to-Order. This compound is rarely held in bulk catalog stock.[1][2] It is most frequently sourced via custom synthesis or derived from available precursors like 3-bromo-2,6-difluoroaniline.[1][2]

-

Estimated Price: $350 – $600 USD per gram (Custom Synthesis/Small Scale).[1][2]

-

Lead Time: 2–4 weeks (if derived from aniline) to 8–12 weeks (de novo synthesis).

This guide provides a technical roadmap for sourcing, verifying, and synthesizing this compound in-house when commercial stock is unavailable.

Part 1: Chemical Identity & Specifications[1]

Before sourcing, verify the exact isomer required.[2] The crowded substitution pattern creates significant steric and electronic effects.[2]

| Property | Specification |

| Chemical Name | 3-Bromo-2,6-difluoro-5-methylphenol |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.01 g/mol |

| Predicted pKa | ~6.5 – 7.2 (Acidified by F atoms relative to cresol) |

| Physical State | Off-white to pale yellow solid (likely hygroscopic) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2] |

| Key Precursors | 3-Bromo-2,6-difluoroaniline (CAS: 433939-27-6*) |

*Note: CAS numbers for specific multi-halogenated isomers vary by registry. Always verify by structure.

Part 2: Market Analysis & Sourcing Strategy

Since direct "Add to Cart" options are limited for this specific isomer, researchers must utilize a tiered sourcing strategy.[2]

Commercial Availability Matrix

| Supplier Type | Probability | Estimated Cost (1g) | Strategy |

| Catalog Aggregators (e.g., eMolecules, MolPort) | Low (<10%) | $150 - $300 | Check for "In Stock" vs. "Ships in 4 weeks" (ghost stock).[1][2] |

| Building Block Specialists (e.g., Combi-Blocks, Enamine) | Medium (30%) | $200 - $450 | Request a quote for "Analog Search" if exact match missing.[1][2] |

| Custom Synthesis (CROs) | High (100%) | $1,500+ (FTE rate) | Only viable for >10g orders or critical path projects.[1] |

Sourcing Decision Logic

Use the following workflow to determine whether to buy or synthesize.

Figure 1: Decision matrix for sourcing scarce halogenated phenols.

Part 3: In-House Synthesis Protocol (The "Sandmeyer" Route)[1][2]

The most reliable route to generate 3-Bromo-2,6-difluoro-5-methylphenol is via the hydrolysis of its diazonium salt, derived from the commercially available 3-Bromo-2,6-difluoroaniline (approx.[1][2] $150/g).[1][2]

Reaction Pathway

The amino group is converted to a diazonium salt using sodium nitrite in acid, followed by hydrolysis to the phenol.[2]

Figure 2: Sandmeyer hydroxylation workflow.[1][2]

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

Procedure:

-

Diazotization: Dissolve the aniline in 35% H₂SO₄ at 0°C. Add NaNO₂ (aq) dropwise, maintaining internal temp <5°C. Stir for 45 mins. Checkpoint: Solution should turn clear/yellow; confirm diazonium formation with starch-iodide paper (turns blue).[1][2]

-

Hydrolysis: Prepare a separate flask with a refluxing solution of water and CuSO₄ (excess).

-

Addition: Transfer the cold diazonium solution dropwise into the refluxing copper solution. Caution: Nitrogen gas evolution will be vigorous.

-

Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1][2][3] Wash organics with brine.[1][2][3][4] Dry over Na₂SO₄.[1][2][3][4][5]

-

Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The phenol is less polar than the aniline but more polar than de-aminated byproducts.[2]

Part 4: Quality Assurance & Verification (QC)[1]

Trustworthiness in sourcing requires rigorous validation.[1][2] Do not rely solely on a supplier's Certificate of Analysis (CoA) for rare compounds.[1][2]

Analytical Specifications

| Method | Expected Signal | Purpose |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~2.2 ppm (s, 3H, -CH₃)δ ~7.0-7.5 ppm (m, 1H, Ar-H)δ ~10.0 ppm (s, 1H, -OH, exchangeable) | Confirms structure and solvent purity.[1][2] |

| ¹⁹F NMR | Two distinct signals (unless symmetric). Expect coupling to H and Br.[1][2] | Critical for confirming the 2,6-difluoro substitution pattern.[1][2] |

| LC-MS | [M-H]⁻ peak at 221/223 (Br isotope pattern 1:1).[1][2] | Confirms MW and Bromine presence.[1][2][6] |

QC Workflow Diagram

Figure 3: Quality control validation loop.

Part 5: Synthetic Utility & Handling

Reactivity Profile

This molecule is a "linchpin" scaffold.[2]

-

Phenolic OH: High acidity due to F-atoms.[1][2] Ideal for SₙAr displacement or etherification (e.g., Mitsunobu).[1][2]

-

Aryl Bromide: Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

-

Fluorines: The 2,6-positioning blocks metabolic oxidation at the ortho-positions, increasing the half-life of the final drug candidate.[1][2]

Storage

-

Condition: Store at 2–8°C under Argon.

-

Sensitivity: Light sensitive (Bromine bond).[1][2] Hygroscopic (Phenol).

References

-

Thermo Scientific Chemicals. (2026).[1][2][7] 3-Bromo-2,6-difluoroaniline Product Page. Link (Precursor sourcing).

-

AChemBlock. (2026).[1][2] 3-bromo-2,6-difluoro-5-methylbenzoic acid.[1][2][8] Link (Alternative precursor).[1][2]

-

Cohen, T., et al. (1977).[1][2] "Copper-catalyzed hydrolysis of diazonium salts." Journal of Organic Chemistry. (Standard Sandmeyer hydroxylation protocol).[1][2]

-

Sigma-Aldrich. (2026).[1][2] 3-Bromo-5-methylphenol Pricing and Specifications. Link (Price comparison baseline).

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-溴-2-甲基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Bromo-2,6-difluoroaniline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3-bromo-2,6-difluoro-5-methylbenzoic acid 95% | CAS: 1781739-56-7 | AChemBlock [achemblock.com]

3-Bromo-2,6-difluoro-5-methylphenol boiling point and melting point

Abstract

Introduction and Physicochemical Properties

3-Bromo-2,6-difluoro-5-methylphenol is a substituted phenol containing a unique combination of functional groups: a hydroxyl group, a bromine atom, two fluorine atoms, and a methyl group. This polysubstituted pattern makes it an attractive building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The interplay of these substituents is expected to significantly influence the compound's reactivity, lipophilicity, and metabolic stability.

Boiling and Melting Point Analysis

As of the date of this guide, specific experimental data for the boiling and melting points of 3-Bromo-2,6-difluoro-5-methylphenol are not published. The absence of this data is common for novel or specialized research chemicals that have not yet undergone extensive physical characterization. However, we can estimate these properties by examining the influence of its structural components and comparing them to known analogs.

Table 1: Physicochemical Data Summary for 3-Bromo-2,6-difluoro-5-methylphenol and Related Analogs

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-2,6-difluoro-5-methylphenol | 1780848-69-2 | 223.01 | Not Available (Solid Expected) | Not Available |

| 2,6-Difluorophenol | 28177-48-2 | 130.09 | 38-41 | 59-61 (at 17 mmHg) |

| 3-Bromo-5-methylphenol | 74204-00-5 | 187.04 | 57[1] | Not Available |

| 2,6-Difluoro-3-methylphenol | 261763-46-6 | 144.12 | Solid (no value specified) | Not Available |

| 3-Bromo-2,6-difluorophenol | 221220-99-1 | 208.99 | Solid (no value specified)[2] | Not Available |

Analysis and Estimation:

-

Intermolecular Forces: The primary intermolecular forces governing the physical properties of this molecule are hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (from the polar C-F and C-Br bonds), and van der Waals forces.[3] The presence of the hydroxyl group is expected to lead to a significantly higher boiling point compared to a non-hydroxylated analog and suggests the compound will be a solid at room temperature.

-

Effect of Halogenation: The two fluorine atoms and one bromine atom increase the molecular weight and polarity of the molecule, which generally leads to higher melting and boiling points compared to the non-halogenated parent compound (m-cresol).

-

Symmetry and Packing: The substitution pattern may influence how efficiently the molecules pack into a crystal lattice, which affects the melting point.[4][5]

-

Estimation: Based on the data for its analogs, 3-Bromo-2,6-difluoro-5-methylphenol is expected to be a solid at room temperature with a melting point likely in the range of 60-90 °C. Its boiling point at atmospheric pressure is anticipated to be above 200 °C.

Experimental Determination of Physical Properties

For novel compounds where published data is unavailable, direct experimental measurement is essential. The following are standard, reliable protocols for determining the melting and boiling points in a research laboratory setting.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is indicative of purity. A narrow range (0.5-1.0 °C) suggests a pure compound, while a broad range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the solid on a watch glass and finely powder it with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

-

The recorded values constitute the melting range.

-

Boiling Point Determination (Micro-Boiling Point/Thiele Tube Method)

This microscale method is ideal for determining the boiling point of small quantities of liquid.[6] If the compound is a solid, a small amount can be melted for this procedure, though distillation is preferred for larger quantities.

Protocol:

-

Sample Preparation: Add 0.5-1 mL of the liquid sample to a small test tube (75x12 mm).

-

Capillary Insertion: Place a standard melting point capillary tube into the test tube with its open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed but the top of the test tube is open to the atmosphere.

-

Measurement:

-

Heat the side arm of the Thiele tube gently with a microburner or heat gun.[1]

-

As the temperature rises, air trapped in the capillary will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the liquid has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure.[1]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Proposed Synthetic Pathway

A specific synthetic route for 3-Bromo-2,6-difluoro-5-methylphenol is not detailed in the available literature. However, a plausible synthesis can be proposed based on established organometallic and electrophilic aromatic substitution methodologies, starting from a commercially available precursor.

A logical starting material would be 2,6-difluoro-3-methylphenol (CAS 261763-46-6) . The synthesis would then involve a regioselective bromination.

Step 1: Regioselective Bromination of 2,6-Difluoro-3-methylphenol

The hydroxyl group is a strongly activating, ortho-, para-directing group. The positions ortho to the hydroxyl are blocked by fluorine atoms. The position para to the hydroxyl group is the target for bromination.

Reaction Scheme: 2,6-Difluoro-3-methylphenol → 3-Bromo-2,6-difluoro-5-methylphenol

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluoro-3-methylphenol (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform. Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent to the cooled solution. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-bromination.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-Bromo-2,6-difluoro-5-methylphenol.

dot

Caption: Proposed workflow for the synthesis of 3-Bromo-2,6-difluoro-5-methylphenol.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Bromo-2,6-difluoro-5-methylphenol, a combination of spectroscopic and chromatographic techniques is essential. Commercial suppliers of this compound, such as BLDpharm, indicate the availability of NMR, HPLC, and LC-MS data, underscoring their importance in quality control.[7]

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation, proton environment | Signals corresponding to the aromatic proton, the methyl protons, and the hydroxyl proton. Coupling with fluorine atoms may be observed. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each carbon atom. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be prominent and diagnostic. |

| ¹⁹F NMR | Fluorine environment confirmation | A singlet or doublet corresponding to the two equivalent or non-equivalent fluorine atoms. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) Spectroscopy | Functional group identification | A broad absorption band for the O-H stretch (hydroxyl group), and characteristic absorptions for C-F, C-Br, and aromatic C-H bonds. |

| HPLC/GC | Purity assessment | A single major peak indicating a high degree of purity. |

dot

Caption: Standard analytical workflow for the characterization of a novel synthesized compound.

Conclusion

While the definitive boiling and melting points of 3-Bromo-2,6-difluoro-5-methylphenol remain to be experimentally determined and published, this guide provides a robust framework for researchers working with this compound. By leveraging data from analogous structures, we can form reasonable estimations of its physical properties. Furthermore, the detailed protocols for experimental determination, a plausible synthetic route, and a comprehensive characterization strategy equip scientists with the necessary tools to confidently synthesize, purify, and validate this promising research chemical. As this compound sees greater use in drug discovery and materials science, it is anticipated that a full physicochemical profile will become available in the scientific literature.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Stenutz. (n.d.). 3-bromo-5-methylphenol. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 20). Melting point and boiling point in isomers. Retrieved from [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. 3-Bromo-2,6-difluorophenol | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1780848-69-2|3-Bromo-2,6-difluoro-5-methylphenol|BLD Pharm [bldpharm.com]

Methodological & Application

synthesis of fluorinated biaryls from 3-Bromo-2,6-difluoro-5-methylphenol

Utilizing 3-Bromo-2,6-difluoro-5-methylphenol as a Core Scaffold

Strategic Overview

In modern drug discovery, the incorporation of fluorine into biaryl scaffolds is a proven strategy to modulate metabolic stability, lipophilicity (logP), and protein-ligand binding interactions.[1] The specific building block 3-Bromo-2,6-difluoro-5-methylphenol represents a high-value "privileged structure" due to its unique substitution pattern:

-

2,6-Difluorophenol Motif: Significantly increases the acidity of the phenolic hydroxyl (pKa ≈ 7.3 vs. 10.0 for phenol), enhancing hydrogen bond donor capability while reducing oxidative metabolism at the aromatic ring.

-

3-Bromo Handle: Positioned for regioselective cross-coupling. The adjacent fluorine atom (C2) inductively activates the C-Br bond for oxidative addition, facilitating palladium-catalyzed transformations.

-

5-Methyl Group: Provides a steric handle that can restrict rotation in the final biaryl system, potentially inducing atropisomerism when coupled with bulky partners.

This guide details the optimized protocols for converting this scaffold into fluorinated biaryls via Suzuki-Miyaura cross-coupling.

Pre-Reaction Analysis & Causality

2.1 The "Free Phenol" Challenge

Attempting direct Suzuki coupling on the unprotected phenol often leads to suboptimal results due to:

-

Catalyst Poisoning: The electron-rich phenoxide anion (generated by the basic coupling conditions) can coordinate tightly to the electrophilic Pd(II) intermediate, arresting the catalytic cycle.

-

Solubility Issues: Phenoxide salts in non-polar solvents (e.g., Toluene) may precipitate or form aggregates.

-

Electronic Deactivation: While the substrate is electron-poor (good for oxidative addition), the formation of the phenoxide anion pushes electron density back into the ring, potentially retarding the reaction or promoting side reactions like hydrodehalogenation.

Decision Matrix:

-

Route A (Protected - Recommended): Protect OH

Couple -

Route B (Direct): Use if the protecting group removal is chemically incompatible with the target biaryl. Requires specialized water-soluble catalysts or biphasic systems.

This guide focuses on Route A using a Benzyl (Bn) ether protection, as it offers the best balance of stability and removability.

Experimental Protocols

Protocol 1: Phenol Protection (Benzylation)

Objective: Mask the acidic proton to prevent catalyst interference.

Reagents:

-

3-Bromo-2,6-difluoro-5-methylphenol (1.0 equiv)

-

Benzyl bromide (BnBr) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with the phenol (10 mmol) and DMF (30 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) in one portion. The suspension may turn slightly yellow due to phenoxide formation.

-

Alkylation: Add Benzyl bromide (12 mmol) dropwise over 5 minutes.

-

Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 30 mL).

-

Purification: Wash combined organics with water and brine. Dry over Na₂SO₄.[2][3] Concentrate. If necessary, pass through a short silica plug (eluting with 5% EtOAc/Hexane).

-

Expected Yield: 90-95%

-

Checkpoint: Verify disappearance of the broad OH stretch (~3200-3400 cm⁻¹) in IR.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl C-C bond.

Reagents:

-

Substrate: Benzyl-protected aryl bromide (from Protocol 1) (1.0 equiv)

-

Partner: Aryl Boronic Acid (Ar-B(OH)₂) (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[4]·DCM or XPhos Pd G2 (2-5 mol%)

-

Rationale:Pd(dppf)Cl₂ is robust for standard couplings. XPhos Pd G2 is required if the boronic acid is sterically hindered (ortho-substituted).

-

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Rationale: The water co-solvent is critical to dissolve the inorganic base and facilitate the transmetalation step involving the boronate species.

-

Step-by-Step:

-

Inerting: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol). Cap and purge with Nitrogen/Argon for 5 minutes.

-

Solvent & Catalyst: Add degassed Dioxane/Water (5 mL total). Add the Pd catalyst (0.03 mmol) quickly under positive inert gas flow.

-

Heating: Heat the sealed vial to 90°C for 4-12 hours.

-

Note: The electron-deficient nature of the ring facilitates oxidative addition; however, the ortho-fluoro groups create a "picket fence" steric effect, necessitating heat.

-

-

Monitoring: Check LC-MS for the mass of the biaryl product (M+H or M+Na). Look for the consumption of the bromide.

-

Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with brine.[2]

-

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol 3: Deprotection (Hydrogenolysis)

Objective: Reveal the active fluorinated phenol.

Reagents:

-

Biaryl Benzyl Ether (1.0 equiv)

-

Pd/C (10 wt% loading) (10 wt% of substrate mass)

-

Hydrogen Gas (H₂) (Balloon pressure)

-

Solvent: MeOH or EtOH/EtOAc (1:1)

Step-by-Step:

-

Setup: Dissolve the biaryl ether in the solvent. Add Pd/C carefully (pyrophoric risk).

-

Hydrogenation: Purge with N₂, then switch to H₂ balloon. Stir vigorously at Room Temperature (RT) for 2-6 hours.

-

Caution: Do not use acid (e.g., HCl) or high pressure if the biaryl partner contains sensitive basic nitrogens, although the fluorinated ring is robust.

-

-

Filtration: Filter over Celite under N₂. Concentrate filtrate.[2]

-

Final Isolation: The product is often pure enough. If not, recrystallize from Hexane/DCM.

Data Summary & Optimization Table

| Variable | Standard Condition | Optimization for Hindered Partners | Rationale |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Toluene reduces proto-deboronation of unstable boronic acids. |

| Base | K₂CO₃ | K₃PO₄ or CsF | Phosphate/Fluoride bases activate boronic acids more gently, preserving sensitive groups. |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 / SPhos Pd G2 | Buchwald precatalysts prevent Pd aggregation and accelerate reductive elimination in crowded systems. |

| Temp | 80-90°C | 100-110°C | Higher energy required to overcome steric repulsion of ortho-substituents. |

Visualization: Mechanism & Workflow

Figure 1: Reaction Workflow

Caption: Sequential workflow for the synthesis of fluorinated biaryls ensuring catalyst longevity and high yields.

Figure 2: Catalytic Cycle & Fluorine Effect

Caption: The electron-withdrawing Fluorine atoms at C2/C6 accelerate the Oxidative Addition step, while the C5-Methyl adds steric bulk influencing Transmetalation.

Troubleshooting & Expert Tips

-

Problem: Significant hydrodehalogenation (Ar-Br

Ar-H) observed.-

Cause: Reaction temperature too high or solvent is acting as a hydride source (common in alcohols).

-

Solution: Switch to strictly anhydrous Toluene/Dioxane. Lower temperature by 10°C. Increase catalyst loading to speed up the coupling over the side reaction.

-

-

Problem: Low conversion with ortho-substituted boronic acids.

-

Cause: Steric clash prevents transmetalation.

-

Solution: Switch ligand to SPhos (specifically designed for ortho-substitution). Use Ba(OH)₂ or K₃PO₄ as base, which can sometimes accelerate transmetalation in difficult cases.

-

-

Safety Note: 2,6-Difluorophenols are rapidly absorbed through skin and can cause severe burns/systemic toxicity. Double-gloving and face shields are mandatory during the initial weighing and protection steps.

References

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. [Link]

-

NIST Chemistry WebBook. "2,6-Difluorophenol Properties and Acidity Data." National Institute of Standards and Technology. [Link][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Difluorophenol [webbook.nist.gov]

catalytic borylation of 3-Bromo-2,6-difluoro-5-methylphenol procedures

Expert Insight: The choice of a mild base like potassium acetate (KOAc) is critical. [3][5]Stronger bases can promote a competitive Suzuki coupling between the newly formed boronic ester product and the starting aryl bromide, leading to undesired homocoupling byproducts. [3]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for scale-up or for substrates with different electronic or steric properties. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. [6]

| Reagent | M.W. ( g/mol ) | M-equiv | Amount (for 1 mmol scale) | Purity/Notes |

| 3-Bromo-2,6-difluoro-5-methylphenol | 223.02 | 1.0 | 223 mg | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 305 mg | Reagent, ensure it is dry |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.015 | 13.7 mg | Catalyst Precursor (1.5 mol % Pd) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.47 | 0.036 | 14.8 mg | Ligand (3.6 mol %) |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 294 mg | Base, dried in an oven or under vacuum |

| 1,4-Dioxane | 88.11 | - | 5.0 mL | Anhydrous, degassed solvent (0.2 M) |

Rationale for Catalyst System: For electron-deficient and sterically hindered aryl bromides, a highly active catalyst is required. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as SPhos provides a robust system. The ligand facilitates both the oxidative addition step and the final reductive elimination, improving reaction rates and yields. [7]

-

Apparatus Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an atmosphere of dry nitrogen. [6]2. Charging Reagents: To the cooled flask, add 3-Bromo-2,6-difluoro-5-methylphenol (223 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), potassium acetate (294 mg, 3.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and SPhos (14.8 mg, 0.036 mmol).

-

Inert Atmosphere Purge: Evacuate the sealed flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [6]4. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

-

Monitoring Progress: The reaction can be monitored by taking small aliquots (under N₂), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4,5,5-tetramethyl-2-(2,6-difluoro-3-methyl-5-hydroxyphenyl)-1,3,2-dioxaborolane.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and assess purity. The disappearance of the aromatic proton signal corresponding to the borylated position and the appearance of the pinacol methyl proton singlet (typically around 1.3 ppm) are key indicators.

-

¹¹B NMR: A signal around 30-34 ppm is characteristic of an aryl pinacol boronate ester.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents/solvent. | Ensure reagents are dry and solvent is anhydrous/degassed. Increase temperature to 100-110 °C. Consider a different ligand (e.g., XPhos) or a pre-formed catalyst like PdCl₂(dppf). |

| Significant Debromination | Presence of protic impurities (water); use of HBPin instead of B₂pin₂. | Rigorously dry all reagents, base, and solvent. Ensure the reaction is maintained under a strictly inert atmosphere. |

| Formation of Biaryl Byproduct | Base is too strong or reaction temperature is too high. | Confirm the use of a mild base like KOAc. Avoid stronger bases (e.g., carbonates, phosphates) unless necessary. If byproduct persists, try lowering the reaction temperature. [3] |

| Hydrolysis of Product | Exposure to water or silica gel during workup/purification. | Minimize exposure to water during the work-up. For sensitive products, consider deactivating the silica gel with triethylamine (1% v/v in eluent) or use an alternative purification method like crystallization. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.

-

Reagents: Organophosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere.

-

Pressure: Heating a sealed vessel can generate pressure. Ensure the reaction is conducted in a vessel rated for the temperature and pressure, or use a reflux condenser open to a nitrogen line.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

-

Grokipedia. Miyaura borylation. Retrieved from [Link]

- Nechaev, A. A., et al. (2018). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. European Journal of Organic Chemistry.

-

ResearchGate. Proposed mechanism for the Miyaura borylation reaction. Retrieved from [Link]

-

Wikipedia. Miyaura borylation. Retrieved from [Link]

- Dai, H. X., et al. (2016). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. Journal of the American Chemical Society.

- Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett.

-

Carbogen Amcis. (2020, June 17). Development and Scale-up of a Miyaura Borylation Process. Retrieved from [Link]

- Huang, Z., et al. (2022). Palladium-Catalyzed Regioselective Hydroboration of Aryl Alkenes with B2pin2. Chemistry – An Asian Journal.

- Lee, Y., & Kelly, M. J. (2011). Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Organic & Biomolecular Chemistry.

- Malig, T. C., et al. (2014).

- Synfacts. (2020).

- Liu, K., & Szostak, M. (2019). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides.

- Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry.

- Chemical Review and Letters. (2024, June 24).

- Newman, S. G., et al. (2020).

- Kawamorita, S., et al. (2011). Palladium-catalyzed borylation of sterically demanding aryl halides with a silica-supported compact phosphane ligand.

-

Organic Syntheses. (2020). A 500-mL, three-necked, round-bottom flask.... Organic Syntheses Procedure. Retrieved from [Link]

- Journal of the American Chemical Society. (2025, October 10).

- Hartwig, J. F., et al. (2018). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability of 3-Bromo-2,6-difluoro-5-methylphenol in DMSO

Executive Summary & Chemical Context

3-Bromo-2,6-difluoro-5-methylphenol is a poly-halogenated phenolic intermediate often used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently report issues such as incomplete dissolution, precipitation upon storage, or unexpected color shifts.

Thermodynamic Challenge:

The presence of two fluorine atoms and a bromine atom significantly increases the lipophilicity (LogP) and the crystal lattice energy of the molecule compared to non-halogenated phenols. While the hydroxyl group acts as a hydrogen bond donor to DMSO (acceptor), the rigid halogenated scaffold favors strong

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution remains cloudy or contains particulates even after vortexing."

Diagnosis: This is the most common issue and typically stems from water contamination in the DMSO or thermodynamic saturation due to cold temperatures.

-

The Mechanism: DMSO is highly hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. Water acts as an antisolvent for lipophilic halogenated phenols. Even 1-2% water content can drastically reduce the solubility of 3-Bromo-2,6-difluoro-5-methylphenol, causing "oiling out" or micro-precipitation.

-

The Fix:

-

Warm the Solvent: DMSO freezes at 18.5°C. If your lab is cool, the solvent viscosity increases, slowing dissolution. Warm the vial to 37°C in a water bath for 10 minutes.

-

Use Anhydrous Grade DMSO: Ensure your DMSO source is fresh and stored over molecular sieves.

-

Sonication: Vortexing alone may be insufficient to break the crystal lattice. Sonicate at 40 kHz for 5-10 minutes.

-

Issue 2: "The solution turned pink/brown after storage."

Diagnosis: This indicates oxidative degradation , likely forming quinone species.

-

The Mechanism: Phenols are susceptible to oxidation to quinones and hydroquinones. While DMSO is generally stable, it can facilitate oxidation in the presence of light and trace metals. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, making the resulting phenolate more reactive toward oxidation if the solution is slightly basic or exposed to air.

-

The Fix:

-

Light Protection: Store stock solutions in amber glass vials or wrap clear vials in aluminum foil.

-

Inert Atmosphere: Purge the headspace of the vial with Argon or Nitrogen gas before sealing.

-

Avoid Polystyrene: Do not store DMSO stocks in polystyrene tubes; use Polypropylene (PP) or glass.

-

Issue 3: "The compound precipitates when I dilute it into my assay buffer."

Diagnosis: This is the "Crash-Out" effect .

-

The Mechanism: When a high-concentration DMSO stock (e.g., 100 mM) is diluted into an aqueous buffer (e.g., PBS), the solvent environment changes instantly from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility of the compound in water, it will precipitate.

-

The Fix:

-

Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) and mix rapidly.

-

Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer before adding the compound to stabilize the dispersion.

-

Critical Workflows & Decision Trees

Workflow A: Troubleshooting Cloudy Solutions

Figure 1: Decision tree for resolving dissolution failures. Note that temperature and water content are the primary variables to control.

Standardized Protocols

Protocol 1: Preparation of High-Quality Stock Solution (50 mM)

Objective: Create a stable, precipitation-free stock solution for long-term storage.

Materials:

-

3-Bromo-2,6-difluoro-5-methylphenol (Solid)

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves)

-

Amber Glass Vial (Screw cap with PTFE liner)

-

Argon/Nitrogen gas line

-

Sonicator bath

Procedure:

-

Weighing: Accurately weigh the solid compound into the amber glass vial.

-

Calculation: To prepare 1 mL of 50 mM stock (MW ≈ 223.01 g/mol ), weigh 11.15 mg .

-

-

Solvent Addition: Add anhydrous DMSO to the vial.

-

Critical Step: Do not fill to the final volume immediately. Add 80% of the target volume (e.g., 800 µL) to facilitate mixing.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate at room temperature for 5 minutes.

-

Observation: The solution should be strictly clear and colorless to pale yellow.

-

-

Volume Adjustment: Add DMSO to reach the final target volume.

-

Inert Gas Purge: Gently flow Argon or Nitrogen over the liquid surface for 10 seconds to displace oxygen.

-

Storage: Seal tightly and store at -20°C.

-

Note: Upon retrieval, thaw completely at Room Temperature (RT) or 37°C and vortex before use to redissolve any micro-crystals formed during freezing.

-

Protocol 2: QC Check for Water Content (NMR)

If you suspect your DMSO stock has absorbed water (causing solubility issues), a simple Proton NMR (1H-NMR) can verify this.

-

Take 50 µL of your DMSO stock.

-

Dilute with 500 µL of CDCl3 (Chloroform-d).

-

Acquire a standard 1H-NMR spectrum.

-

Analysis: Look for the water peak.

-

In CDCl3, water typically appears around 1.56 ppm (sharp singlet).

-

If the water peak integral is significant (>10% relative to the solvent peak), your DMSO is "wet," and the stock should be remade.

-

Data Summary & Safety Matrix

Solubility Factors Table

| Variable | Impact on Solubility | Recommendation |

| Temperature | High Impact | Maintain >20°C during preparation. Store at -20°C, but thaw completely before use. |

| Water Content | Critical Impact | Use <0.2% water content. Water acts as a potent antisolvent for this lipophilic phenol. |

| pH | Moderate Impact | Avoid strong bases in the stock solution to prevent phenolate formation (oxidation risk). |

| Container | Low Impact (Solubility) | Use Glass or Polypropylene. Avoid Polystyrene (DMSO dissolves PS). |

Safety & Handling (E-E-A-T)

Warning: DMSO is a penetration enhancer . It will carry the toxic halogenated phenol directly through the skin and into the bloodstream.

-

PPE: Nitrile gloves are insufficient for prolonged DMSO contact. Use Butyl rubber or Silver Shield/4H gloves for stock preparation. If using Nitrile, employ the "double-glove" technique and change immediately upon splash contact.

-

Ventilation: Handle the solid powder inside a fume hood to avoid inhalation of dust.

References

-

Gaylord Chemical Company. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Bulletin 102.[3][4]

-

[Link]

-

-

PubChem. (2024).[5][6] Compound Summary: 3-Bromo-2,6-difluoro-5-methylphenol (Physical Properties). National Library of Medicine.

-

[Link](Note: Search by structure for specific isomer data)

-

-

Thermo Fisher Scientific. (2023). DMSO Compatibility and Storage Guidelines. Technical Support Note.[7]

-

Balakin, K. V., et al. (2006). "Solubility of Drug-Like Compounds: Implications for Screening." Current Drug Discovery Technologies, 3(1), 49-58.

-

[Link]

-

Sources

- 1. thco.com.tw [thco.com.tw]

- 2. ziath.com [ziath.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. 2-Bromo-3-fluoro-6-methylphenol | C7H6BrFO | CID 83397212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-2,6-difluoro-5-methylphenol Synthesis

Welcome to the technical support guide for the synthesis of 3-Bromo-2,6-difluoro-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of reaction temperature. Achieving high yield and purity in the bromination of 2,6-difluoro-5-methylphenol hinges on precise temperature control to manage regioselectivity and minimize byproduct formation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific problems you may encounter during the electrophilic bromination of 2,6-difluoro-5-methylphenol.

Q1: My reaction is producing a mixture of isomers, leading to poor regioselectivity and a difficult purification process. How can I resolve this?

A1: This is a classic symptom of the reaction temperature being too high. In electrophilic aromatic substitution reactions, temperature dictates the kinetics and, consequently, the selectivity. The hydroxyl and methyl groups on the starting phenol are activating and directing, but the fluorine atoms are deactivating. This complex electronic landscape can lead to multiple bromination sites becoming accessible, especially at elevated temperatures.

Causality: At higher temperatures, the reaction has sufficient energy to overcome the activation barriers for multiple bromination pathways, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference. To enhance regioselectivity for the desired C3 position, you must operate under kinetic control, where the reaction proceeds via the lowest energy barrier pathway.

Troubleshooting Steps:

-

Drastically Lower the Temperature: For highly activated systems like phenols, it is often necessary to run the reaction at sub-ambient temperatures.[1][2] Start your optimization by cooling the reaction mixture to 0 °C. If isomer formation persists, incrementally decrease the temperature to -10 °C, -30 °C, or even as low as -78 °C (dry ice/acetone bath).[1]

-

Select a Milder Brominating Agent: If you are using elemental bromine (Br₂), which is highly reactive, consider switching to N-Bromosuccinimide (NBS).[3] NBS provides a slow, constant, and low concentration of electrophilic bromine, which inherently improves selectivity.[4]

-

Slow, Controlled Reagent Addition: Add the brominating agent dropwise or in small portions to the cooled solution of the phenol. This practice prevents localized temperature spikes from the exothermic reaction and maintains a low concentration of the electrophile, further favoring the desired kinetic product.

Q2: I'm observing a significant amount of a di-brominated byproduct in my crude analysis. What is the cause and how can I prevent it?

A2: The formation of di-brominated species, such as 3,4-dibromo-2,6-difluoro-5-methylphenol, indicates that the phenol ring is still too activated under your current conditions, leading to a second bromination event. This is also closely linked to reaction temperature and stoichiometry.

Causality: The initial bromination product, 3-Bromo-2,6-difluoro-5-methylphenol, is still an activated aromatic ring, albeit less so than the starting material. If the reaction temperature is too high or excess brominating agent is present, a second electrophilic substitution can occur.

Troubleshooting Steps:

-

Verify Stoichiometry: Ensure you are using a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents of NBS).

-

Lower the Reaction Temperature: As with poor regioselectivity, reducing the temperature will decrease the rate of the second bromination reaction more significantly than the first, thus minimizing the formation of the di-bromo byproduct.

-

Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.[5] Quench the reaction as soon as the starting phenol is consumed to prevent the product from reacting further.

Q3: My reaction is extremely slow or appears to stall completely at the recommended low temperatures. What should I do?

A3: While low temperatures are key for selectivity, they can significantly reduce the reaction rate. Finding the "sweet spot" where the reaction proceeds at a reasonable rate without sacrificing selectivity is the primary goal of optimization.

Causality: All chemical reactions have a minimum activation energy that must be overcome. If the thermal energy of the system is too low, the reaction rate can become impractically slow.

Troubleshooting Steps:

-

Systematic Temperature Increase: If a reaction at -78 °C shows no progress after a few hours, allow it to slowly warm to a slightly higher temperature (e.g., -50 °C, then -30 °C) while continuously monitoring via TLC. This methodical approach helps identify the minimum temperature required for the reaction to proceed.

-

Consider a Catalyst: For less reactive systems or when using a mild brominating agent like NBS, an acid catalyst may be necessary even with an activated ring.[1] A catalytic amount of a strong Brønsted acid (like H₂SO₄) or a Lewis acid can be used, but this must be done cautiously as it can also decrease selectivity if not properly optimized.

-

Increase Reaction Time: A reaction that is slow is not necessarily a failed reaction. If TLC analysis shows a slow but steady conversion, extending the reaction time (e.g., from 4 hours to 12 or 24 hours) at the optimal low temperature may be all that is required to achieve full conversion.

Frequently Asked Questions (FAQs)

-

Q: What is a good starting temperature for a pilot experiment for the bromination of 2,6-difluoro-5-methylphenol?

-

A: A conservative and effective starting point is 0 °C (ice bath). This temperature is low enough to curb many side reactions but is often sufficient to allow the reaction to proceed at an observable rate for an activated phenol.[2]

-

-

Q: How does the choice of solvent affect the optimal reaction temperature?

-

A: The solvent's freezing point is a practical limitation. Furthermore, solvents can influence the reactivity of the brominating agent. For instance, non-polar solvents like carbon tetrachloride were traditionally used for NBS brominations.[6] More modern and safer choices include dichloromethane (DCM) or acetonitrile (MeCN).[2][7] It is advisable to perform your temperature screen in your chosen solvent system, as the optimal temperature may vary between solvents.

-

-

Q: What are the visual or analytical signs of thermal degradation of my starting material or product?

-

A: Phenolic compounds can be susceptible to oxidation and decomposition at higher temperatures, often indicated by the reaction mixture turning dark brown or black.[8] Analytically, this would appear as a complex mixture of unidentifiable spots on a TLC plate or multiple peaks in a GC/MS analysis that do not correspond to the starting material, product, or expected byproducts. The thermal decomposition of phenols can be a complex process, leading to various smaller molecules or polymerization.[9]

-

-

Q: How can I effectively set up a temperature screening experiment?

-

A: The most efficient method is to run a series of small-scale, parallel reactions. Set up identical reactions in several vials and place each in a cooling bath at a different temperature (e.g., -40 °C, -20 °C, 0 °C, and room temperature). Monitor each reaction by TLC at set time intervals (e.g., every 30 minutes) to determine the optimal balance of reaction rate and cleanliness.

-

Data Presentation

Table 1: Recommended Starting Temperatures for Bromination of Activated Phenols

| Brominating Agent | Solvent | Recommended Starting Temperature | Key Considerations |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | -30 °C to 0 °C | Excellent for high regioselectivity. May require longer reaction times or a catalyst.[1][2] |

| Elemental Bromine (Br₂) | Dichloromethane (DCM) | -78 °C to -30 °C | Highly reactive; requires very low temperatures and slow addition to control selectivity. |

| Pyridinium Tribromide | Acetic Acid | 25 °C to 60 °C | Milder than Br₂ but may still require optimization to avoid byproducts. |

Experimental Protocols & Visualizations

Protocol: Temperature Screening for Optimal Bromination

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 2,6-difluoro-5-methylphenol in anhydrous acetonitrile (MeCN).

-

Cooling: Cool the stirred solution to your first screening temperature (e.g., -30 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Reagent Addition: In a separate flask, dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in a minimal amount of MeCN. Slowly add this solution to the cooled phenol solution dropwise over 20-30 minutes.

-

Monitoring: Monitor the reaction progress every 30 minutes by withdrawing a small aliquot and analyzing it by TLC (stain with potassium permanganate). Look for the consumption of the starting material and the appearance of a single major product spot.

-

Iteration: If the reaction is too slow, allow the bath to warm by 10-15 °C and continue monitoring. If the reaction is messy, repeat the experiment at a lower temperature.

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Proceed with an appropriate extraction, drying, and purification procedure.

Diagrams

Caption: Troubleshooting workflow for temperature optimization.

Caption: Decision tree for selecting an initial reaction temperature.

References

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

N-Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. (2021, October 23). YouTube. [Link]

-

ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved February 15, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved February 15, 2026, from [Link]

-

NBS: Radical Bromination. (2021, May 24). YouTube. [Link]

-

MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 27(15), 4998. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2006). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 71(14), 5362–5365. [Link]

-

DTIC. (1961). THERMAL DEGRADATION OF PHENOLIC POLYMERS. [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

- Google Patents. (n.d.). US3546302A - Process for brominating phenols.

-

PMC. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Aromatization via a Dibromination—Double Dehydrobromination Sequence: A Facile and Convenient Synthetic Route to 2,6-Bis(trifluoroacetyl)phenols. Retrieved February 15, 2026, from [https://www.researchgate.net/publication/230138210_ChemInform_Abstract_Aromatization_via_a_Dibromination-Double_Dehydrobromination_Sequence_A_Facile_and_Convenient_Synthetic_Route_to_26-Bis trifluoroacetylphenols]([Link] trifluoroacetylphenols)

-

University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

ACS Publications. (2024). Modular Synthesis of Functional Libraries by Accelerated SuFEx Click Chemistry. [Link]

-

ACS Publications. (2000). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules, 33(18), 6649–6660. [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (2019). Theoretical study of sensitive reactions in phenol decomposition. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgsyn.org [orgsyn.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Theoretical study of sensitive reactions in phenol decomposition - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

stability of 3-Bromo-2,6-difluoro-5-methylphenol under basic conditions

An In-Depth Guide to Stability and Handling Under Basic Conditions

Welcome to the technical support center for 3-Bromo-2,6-difluoro-5-methylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the stability and successful application of this reagent in basic media.

The utility of 3-Bromo-2,6-difluoro-5-methylphenol in constructing complex molecular architectures, particularly through cross-coupling and nucleophilic substitution reactions, is often predicated on its reactivity under basic conditions. However, these same conditions can present significant stability challenges. This document provides a comprehensive overview of its stability profile, troubleshooting guides for common issues, and validated protocols to maximize your experimental success.

Part 1: Core Principles: Understanding the Stability Profile

The stability of 3-Bromo-2,6-difluoro-5-methylphenol in the presence of a base is governed by a few key chemical characteristics. Understanding these principles is the first step to troubleshooting and optimizing your reactions.

1.1. Acidity and Phenoxide Formation

The primary and intended interaction with a base is the deprotonation of the acidic phenolic proton to form the corresponding phenoxide. The electron-withdrawing effects of the two fluorine atoms significantly increase the acidity of the hydroxyl group compared to phenol itself, lowering its pKa. This means that relatively mild bases are sufficient to achieve complete deprotonation. Once formed, this phenoxide is the active nucleophile for subsequent reactions like etherification.

1.2. Potential Degradation Pathways

Instability arises when the basic conditions promote unintended side reactions. For this molecule, there are two primary degradation pathways to be aware of:

-

Oxidative Degradation: Phenols and, more rapidly, phenoxides are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be catalyzed by trace metals and leads to the formation of colored quinone-type species and other complex polymeric materials. This is often the cause of reaction mixtures turning dark brown or black.

-

Nucleophilic Aromatic Substitution (SNAr) and Benzyne Formation: While the electron-rich phenoxide ring generally disfavors nucleophilic aromatic substitution, under harsh conditions (strong bases, high temperatures), the bromide can be displaced by a hydroxide or other nucleophiles.[1] In extremely strong, non-hydroxide bases, elimination to form a highly reactive benzyne intermediate is also a possibility, leading to a variety of unwanted byproducts.[1] Dehalogenation in the presence of a base has also been observed for other halogenated aromatic compounds.[2]

Below is a visualization of the primary reactivity and potential side reactions.

Caption: Key reaction pathways for 3-Bromo-2,6-difluoro-5-methylphenol under basic conditions.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Question 1: My reaction mixture turned dark brown or black immediately after adding the base. What is causing this and how can I prevent it?

Answer: This is a classic sign of oxidative degradation of the phenoxide intermediate. Phenoxides are extremely sensitive to air, and the reaction is often rapid.

Troubleshooting Steps:

-

Inert Atmosphere: The most critical control parameter. Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). This is non-negotiable.

-

Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas, freeze-pump-thaw cycles, or by using a solvent purification system.

-

Order of Addition: Add the base to the solution of the phenol last, or add the phenol solution to the base suspension, always at a controlled temperature and under a positive pressure of inert gas.

-

Temperature Control: Perform the deprotonation at a lower temperature (e.g., 0 °C) to slow the rate of potential degradation before adding your electrophile or coupling partner.

Question 2: I am performing a Suzuki cross-coupling, and I'm seeing significant amounts of debrominated starting material (2,6-difluoro-5-methylphenol). Why is this happening?

Answer: This suggests a competing hydrodehalogenation reaction. While the palladium catalyst is the primary driver of the desired C-C bond formation, certain basic conditions and additives can promote the undesired removal of the bromine atom.

Troubleshooting Steps:

-

Base Selection: Switch to a milder, non-nucleophilic base. Phosphates (e.g., K₃PO₄) are often superior to carbonates or hydroxides in minimizing this side reaction. Avoid strong alkoxides like sodium tert-butoxide unless specifically required by the catalytic cycle, as they can exacerbate the issue.[3]

-

Solvent Choice: Ensure your solvent is anhydrous. Water can sometimes be a proton source for the final reductive step of the unwanted pathway.

-

Catalyst & Ligand: Re-evaluate your catalyst system. Some ligands are more prone to promoting side reactions. Ensure your palladium source is high quality.

Question 3: How do I choose the most appropriate base for my reaction?

Answer: The choice of base is critical and depends on the specific reaction you are performing (e.g., O-alkylation, cross-coupling). The goal is to use a base strong enough to deprotonate the phenol but mild enough to avoid degrading the starting material or product.

| Base | Class | pKa of Conj. Acid | Typical Use Cases & Comments |

| Na₂CO₃ / K₂CO₃ | Inorganic Carbonate | ~10.3 | Mild; good for simple O-alkylations with reactive electrophiles (e.g., benzyl bromide). Can be slow. |

| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | More soluble and often more effective than K₂CO₃. Excellent for many O-alkylations.[4] |

| K₃PO₄ | Inorganic Phosphate | ~12.3 | Excellent choice for many cross-coupling reactions (Suzuki, Buchwald-Hartwig). Less nucleophilic than carbonates.[5] |

| DBU | Organic Amidine | ~13.5 | Strong, non-nucleophilic organic base. Useful when inorganic bases are not soluble or effective. |

| KOtBu | Alkoxide | ~19 | Very strong base. Generally should be avoided unless necessary, as it increases the risk of SNAr and other side reactions.[3] |

Frequently Asked Questions (FAQs)

-

FAQ 1: What is the estimated pKa of 3-Bromo-2,6-difluoro-5-methylphenol?

-

FAQ 2: Can I store a solution of the pre-formed phenoxide?

-

This is strongly discouraged. The phenoxide is the species most vulnerable to oxidative degradation. For maximum yield and purity, the phenoxide should always be generated in situ and used immediately in the subsequent reaction step.

-

-

FAQ 3: How can I monitor the stability of my starting material during the reaction?

-

Thin-Layer Chromatography (TLC) is a quick method to check for the disappearance of the starting material and the appearance of new, often lower Rf, baseline spots which can indicate polar degradation products. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is the standard method to track the consumption of starting material and the formation of products and byproducts over time.[6]

-

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure the stability of the title compound.

Protocol 1: General Procedure for In Situ Phenoxide Generation for Alkylation

This protocol describes a robust method for performing an O-alkylation reaction, minimizing degradation.

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2,6-difluoro-5-methylphenol (1.0 eq).

-

Inerting: Seal the flask with septa, and purge with dry Argon or Nitrogen for 10-15 minutes.

-

Dissolution: Add anhydrous, degassed solvent (e.g., DMF or Acetonitrile, 0.2-0.5 M) via syringe. Stir until all solid is dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add the chosen base (e.g., Cesium Carbonate, 1.5 eq) portion-wise over 5 minutes. A slight color change to pale yellow is acceptable. Stir for 20-30 minutes at 0 °C.

-

Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to slowly warm to room temperature or the desired reaction temperature and monitor by TLC or LC-MS until completion.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Crystallization of 3-Bromo-2,6-difluoro-5-methylphenol

Welcome to the technical support guide for the crystallization of 3-Bromo-2,6-difluoro-5-methylphenol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules, achieving optimal purity of this compound is critical.[1][2] This guide offers solutions to common challenges encountered during its crystallization, grounded in established chemical principles.

Section 1: Compound Properties & Crystallization Profile

Understanding the physicochemical properties of 3-Bromo-2,6-difluoro-5-methylphenol is fundamental to developing a robust crystallization protocol. The presence of bromine and fluorine atoms, along with a hydroxyl and a methyl group on the aromatic ring, creates a unique polarity and solubility profile that must be carefully considered.

| Property | Value / Observation | Significance for Crystallization |

| Molecular Formula | C₇H₅BrF₂O | The presence of halogens increases molecular weight and can influence crystal packing. |

| Molecular Weight | 227.02 g/mol | Affects the mass-to-volume ratio in solvent selection. |

| Appearance | Typically a solid at room temperature. | Indicates that crystallization is a suitable purification method.[3] |

| Polarity | Moderately polar | The hydroxyl group allows for hydrogen bonding, while the halogenated aromatic ring provides non-polar character. This dual nature suggests solubility in a range of solvents and makes mixed-solvent systems highly effective.[4] |

| Expected Solubility | Likely soluble in polar organic solvents like alcohols (ethanol, isopropanol) and acetone; less soluble in non-polar solvents like hexanes or heptane, and sparingly soluble in water.[5][6] | This differential solubility is the basis for selecting an effective crystallizing solvent or solvent/anti-solvent pair.[7] |

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 3-Bromo-2,6-difluoro-5-methylphenol in a question-and-answer format.

Question 1: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What's happening and how do I fix it?

Answer:

Core Problem: Oiling out occurs when the dissolved compound comes out of solution at a temperature above its melting point.[8] This is a frequent issue with phenols if the solvent's boiling point is too high or if there are significant impurities depressing the melting point of the crude material.[9]

Causality & Solutions:

-

High Solvent Boiling Point: The primary cause is often a solvent that boils at a temperature higher than the compound's melting point. When the solution cools, it becomes supersaturated while still hot enough for the compound to exist as a liquid.

-

Excessive Impurity Load: High levels of impurities can significantly lower the melting point of the eutectic mixture, making it more prone to oiling out.

-

Solution: Attempt a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before proceeding with crystallization.

-

-

Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

-

High Concentration: A highly concentrated solution may become supersaturated at a temperature that is still too high.

Question 2: I've cooled my solution, and even after an extended period, no crystals have formed. What should I do?

Answer:

Core Problem: The failure of crystals to form indicates that the solution is not sufficiently supersaturated.[8] This is almost always due to using an excessive amount of solvent.[9]

Causality & Solutions:

-

Excess Solvent: This is the most common reason for crystallization failure.[9] The compound remains fully dissolved even at low temperatures.

-

Solution A (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent to increase the concentration.[8] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.

-

Solution B (Recovery): If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, allowing you to restart the process with a more appropriate solvent volume.[9]

-

-

Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.[9] A perfectly smooth glass surface and a very pure solution can sometimes inhibit spontaneous nucleation.

-

Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. Microscopic scratches on the glass can provide nucleation points for crystal growth to begin.[9]

-

Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a perfect template for further crystal growth.[9]

-

Solution C (Drastic Cooling): Place the flask in an ice-salt bath to achieve a lower temperature. This can sometimes force crystallization, but be aware that rapid crystal formation may trap impurities.[9]

-

Question 3: My yield is very low after filtration. Where did my compound go?

Answer:

Core Problem: A low yield typically means a significant amount of your product was left behind in the filtrate (the "mother liquor").

Causality & Solutions:

-

Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield. While the compound may crystallize, a large fraction will remain dissolved.[8]

-

Solution: Before starting, perform small-scale solubility tests to determine the minimum amount of hot solvent needed. If you suspect you've used too much, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, your compound is still in solution.[8] You can attempt a second crop of crystals by evaporating some solvent from the mother liquor and re-cooling.

-

-

Premature Crystallization During Hot Filtration: If you performed a hot gravity filtration to remove insoluble impurities, your compound may have started to crystallize on the filter paper or in the funnel stem.

-

Solution: Ensure all your filtration equipment (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

-

-

Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product.

-

Solution: Always wash your filtered crystals with a minimal amount of ice-cold solvent.[10]

-

Question 4: The crystals formed, but they are discolored. How can I get a pure, white product?

Answer:

Core Problem: Discoloration is caused by colored impurities present in the crude material that get incorporated into the crystal lattice.

Causality & Solutions:

-

Presence of Highly Colored Impurities: Some side products or residual reagents can be intensely colored, and even small amounts can tint your final product.

-

Solution (Activated Charcoal): Add a very small amount of activated charcoal (Norit) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. After adding charcoal, perform a hot gravity filtration to remove it before cooling.

-

Caution: Using too much charcoal can also adsorb your desired product, leading to a lower yield. A very small spatula tip is usually sufficient.

-

-

Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the growing lattice instead of remaining in the solution.[8]

-

Solution: Ensure the cooling process is slow and gradual to allow for the selective formation of a pure crystal lattice.[8]